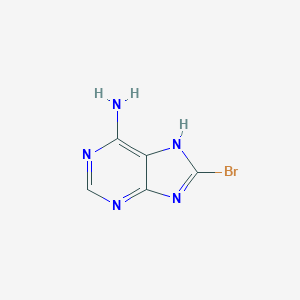

8-Bromoadenine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-bromo-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN5/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXHPCVBOXMRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C(N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220036 | |

| Record name | 8-Bromoadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-78-3 | |

| Record name | 8-Bromo-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6974-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromoadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6974-78-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Bromoadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-1H-adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Bromoadenine and Its Derivatives

Direct Halogenation Approaches

Direct halogenation stands as a primary and straightforward method for the synthesis of 8-bromo-purine derivatives. This approach involves the direct reaction of the purine (B94841) substrate with a brominating agent.

Direct Bromination of Adenine (B156593) and Adenine Nucleotides

The C8-position of adenine and its derivatives is susceptible to electrophilic substitution, making direct bromination a feasible synthetic route.

The direct bromination of adenine to form 8-bromoadenine can be achieved under various conditions. A common method involves treating adenine with bromine. cas.cz For instance, this compound can be prepared by reacting adenine with bromine in dimethylformamide (DMF) or by the bromination of solid adenine. uio.norsc.org The reaction can also be conducted in a mixture of dioxane and an aqueous solution of disodium (B8443419) hydrogenphosphate. cas.cz One reported procedure using bromine yielded this compound at 74%, an improvement upon a previously reported 60% yield. nih.gov

The synthesis of 8-brominated adenosine (B11128) nucleotides is a key step for creating analogs used in various biochemical studies, such as affinity chromatography. nih.gov

Adenosine Monophosphate (AMP): Direct bromination of AMP at the 8-position is a well-established procedure. nih.gov The reaction is typically carried out using bromine in a buffered solution, such as a sodium acetate (B1210297)/acetic acid buffer (pH 4). rsc.org

Adenosine Diphosphate (ADP) and Triphosphate (ATP): While direct bromination of ADP and ATP is possible, a common strategy involves the enzymatic or chemical phosphorylation of 8-bromo-AMP. nih.govdavuniversity.org The 8-brominated monophosphate derivative can be converted to its corresponding di- and triphosphate forms through phosphate (B84403) condensation, for example, using carbonyl di-imidazole. nih.gov This stepwise approach is often preferred because nucleoside monophosphates are the precursors for the synthesis of diphosphates and triphosphates, which involves the transfer of phosphate groups from ATP, catalyzed by kinases. davuniversity.orgwikipedia.org

The adenine moiety within the complex FAD molecule can also be selectively brominated. A method for the chemical synthesis of 8-bromo(adenine)-FAD involves the direct bromination of FAD. nih.gov The structure of the resulting 8-bromo(adenine)FAD can be confirmed using techniques such as magnetic resonance spectroscopy, fluorescence spectrometry, and spectrophotometry. nih.gov Flavin-dependent halogenase enzymes, which use FAD as a cofactor, are known to catalyze the halogenation of various substrates, highlighting the chemical accessibility of these types of molecules. researchgate.netebi.ac.ukpnas.org

Considerations for Yield and Purity in Direct Bromination

Achieving high yield and purity in direct bromination reactions requires careful control of reaction conditions and effective purification methods.

The yield of direct bromination can be influenced by the solvent, temperature, and brominating agent used. For instance, studies on the bromination of adenosine showed that conducting the reaction in 50% methanol (B129727) with suspended calcium carbonate at 4°C gave a markedly higher yield of 8-bromo-adenosine compared to other conditions. mdpi.com The choice of brominating agent is also critical; reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), sometimes in combination with a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), have been used effectively for the 8-bromination of purine nucleosides. nih.gov

Purification is essential to remove unreacted starting materials and by-products. Common purification techniques include:

Crystallization: 8-bromoadenosine (B559644) derivatives can sometimes be crystallized directly from the reaction mixture. rsc.org

Chromatography: For many derivatives, particularly nucleotides, purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on columns such as C18. rsc.org The crude product from the bromination of AMP, for example, can be isolated by preparative HPLC. rsc.org

The table below summarizes reaction conditions for the direct bromination of adenine and its derivatives.

| Substrate | Brominating Agent/Conditions | Reported Yield | Reference |

|---|---|---|---|

| Adenine | Bromine in DMF | 70% | uio.no |

| Adenine | Bromine, 5h treatment | Not specified | cas.cz |

| Adenine | Published procedure by Janeba | 74% | nih.gov |

| Adenosine | Br2 in NaOAc/AcOH buffer (pH 4) | Not specified | rsc.org |

| 2',3',5'-tri-O-acetyladenosine | DBH/TMSOTf in CH2Cl2 | 94% | nih.gov |

Multi-step Synthetic Routes for Substituted Adenine Derivatives

This compound and its derivatives are highly valuable intermediates for synthesizing a wide array of C8-substituted purines via nucleophilic substitution or cross-coupling reactions. The bromine atom at the C8-position serves as an excellent leaving group, facilitating the introduction of various functional groups.

For example, this compound derivatives are utilized in multi-step syntheses to prepare compounds with potential therapeutic applications, such as Toll-like receptor 7 (TLR7) agonists. tdl.orgtdl.org In these routes, the 8-bromo derivative is a key precursor for introducing amine and thiol substituents. tdl.orgtdl.org The resulting 8-thioadenine derivative can then undergo further nucleophilic substitutions with numerous alkyl halides. tdl.orgtdl.org

Other examples of multi-step syntheses starting from 8-bromo intermediates include:

Synthesis of 8-Oxo Derivatives: this compound can be converted to 6-amino-7H-purin-8(9H)-one in high yield (94%) by reacting it with sodium acetate in acetic acid. cas.cz

Synthesis of 8-Azido Derivatives: 8-bromo compounds can be reacted with sodium azide (B81097) (NaN₃) in DMF to yield the corresponding 8-azido derivatives, which are useful as photoaffinity labels. mdpi.com

Synthesis of 8-Thio Derivatives: this compound can be treated with thiourea (B124793) in n-butanol to produce 6-amino-7(H)-purine-8(9H)-thione, a precursor for compounds like 8-thiomethyladenine. nih.gov

These multi-step approaches demonstrate the synthetic utility of this compound as a foundational building block for creating diverse and complex adenine-based molecules.

Preparation of 8-Substituted Adenine Derivatives from this compound

The C8-bromo substituent of this compound makes it an excellent electrophilic partner for nucleophilic substitution reactions. This reactivity is widely exploited to introduce various functional groups at the 8-position of the adenine core. For instance, this compound derivatives are used as versatile intermediates for substitutions with different amines to produce compounds evaluated for their biological activities. researchgate.net One common strategy involves the reaction of 8-bromoadenines with amines or thiols to generate 8-aminoadenine and 8-thioadenine derivatives, respectively. tdl.org The resulting 8-thioadenine can be further subjected to nucleophilic substitutions with numerous alkyl halides. tdl.org

Specific synthetic approaches include:

Alkylation of this compound with reagents like 4-bromobutyl acetate to yield 9-substituted derivatives, such as 8-bromo-9-(4-hydroxybutyl)adenine. cas.cz

One-pot reactions to convert 8-bromoadenines into 8-aminoadenine derivatives via an 8-azidoadenine (B1229929) intermediate. researchgate.net

Treatment of this compound derivatives with methylamine (B109427) to prepare 8-(methylamino)adenine compounds. cas.cz

These methods highlight the utility of this compound as a foundational building block in medicinal chemistry and chemical biology for creating libraries of modified purines.

Functionalization for Conjugation to Biomolecules

The ability to attach purine derivatives to larger biomolecules like proteins is essential for developing targeted therapeutics, molecular probes, and other biotechnological tools. This compound derivatives can be specifically functionalized to enable their conjugation to biomolecules. tdl.org This often involves introducing a linker with a reactive functional group that can form a covalent bond with an amino acid side chain on a protein. tdl.org For example, after creating an 8-substituted adenine, a protein linker can be attached to functionalize the compound for protein conjugation while aiming to preserve its desired biological activity. tdl.org The reaction of this compound derivatives with thiols, such as the amino acid cysteine, to form adducts is another example of a reaction that can link the adenine core to a biological molecule. jst.go.jp

Microwave-Assisted Synthesis of C8-Alkynyl Adenine Pyranonucleosides

A notable application of this compound derivatives is in the synthesis of C8-alkynyl adenine nucleosides, which have shown potential as cytotoxic agents. frontiersin.orgnih.govfrontiersin.org Microwave-assisted synthesis has proven to be an efficient method for this transformation, significantly accelerating reaction times. frontiersin.orgnih.govnih.gov The key reaction is a Sonogashira cross-coupling, which joins the C8 position of the purine with a terminal alkyne. frontiersin.orgnih.govfrontiersin.org

In a typical procedure, an 8-bromo adenine nucleoside, such as 9-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl)-8-bromo-N⁶-benzoyl adenine, is reacted with an appropriate alkyne. frontiersin.orgnih.gov The reaction is catalyzed by a palladium complex, like Pd(PPh₃)₄, with copper(I) iodide (CuI) as a co-catalyst and an amine base like triethylamine. frontiersin.orgnih.gov This mixture is irradiated with microwaves, leading to the formation of the desired C8-alkynyl adenine pyranonucleosides. frontiersin.orgnih.govnih.gov Subsequent deprotection steps can then yield the final unprotected nucleosides. frontiersin.orgnih.gov

| Parameter | Condition/Reagent |

|---|---|

| Starting Material | 9-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl)-8-bromo-N⁶-benzoyl adenine |

| Coupling Partner | Appropriate alkyne (3 equivalents) |

| Catalyst | Pd(PPh₃)₄ (0.1 equivalents) |

| Co-catalyst | CuI (0.1 equivalents) |

| Base | Triethylamine (2 equivalents) |

| Solvent | Anhydrous DMF |

| Microwave Power | 200 W |

| Temperature | 120°C |

| Time | 10 min |

Enzymatic Synthesis of this compound Adducts in Biological Systems

In addition to its role in chemical synthesis, this compound is also formed in biological systems, particularly at sites of inflammation. This process is mediated by specific enzymes released by immune cells that generate reactive brominating species.

Eosinophil Peroxidase (EPO) and Myeloperoxidase (MPO) Catalyzed Bromination

During an inflammatory response, immune cells such as eosinophils and neutrophils release heme peroxidase enzymes. researchgate.netnih.govoup.com Eosinophil peroxidase (EPO), secreted by eosinophils, and myeloperoxidase (MPO), from neutrophils, play central roles in producing oxidants for host defense. researchgate.netnih.govoup.commaynoothuniversity.ie These enzymes catalyze the reaction between hydrogen peroxide (H₂O₂) and halide ions. researchgate.netoup.com EPO efficiently uses bromide ions (Br⁻), which are present in human plasma, to generate the powerful reactive brominating species hypobromous acid (HOBr). jst.go.jpresearchgate.net MPO is also capable of oxidizing bromide to produce these reactive species. oup.comoup.commdpi.com This enzymatically produced HOBr can then react with various biological molecules, including the bases of nucleotides and DNA. researchgate.netnih.gov

Formation of this compound in Double-Stranded DNA

The reactive hypobromous acid generated by EPO and MPO can lead to the oxidative damage of DNA. researchgate.netnih.gov When double-stranded DNA is exposed to either reagent HOBr or the complete EPO/H₂O₂/Br⁻ system, bromination of the purine bases occurs. jst.go.jpresearchgate.netnih.govresearchgate.net Research has shown that under these conditions, this compound is the major purine oxidation product generated in double-stranded DNA. jst.go.jpresearchgate.netnih.gov This selective modification of adenine within the DNA duplex is significant, as such DNA lesions can have mutagenic consequences. researchgate.net The rationale for this selective modification of adenine over guanine (B1146940) in the context of double-stranded DNA is believed to be based on stereochemical criteria. nih.gov

Specificity of Bromination in Nucleotides and DNA

An interesting specificity has been observed in the bromination of purine bases. When free nucleobases are the substrate, guanine is the preferred target for bromination by the EPO/H₂O₂/Br⁻ system. researchgate.netnih.gov However, this preference shifts dramatically when the substrate is intact double-stranded DNA. In the structurally constrained environment of the DNA double helix, adenine becomes the primary target, resulting in the formation of this compound as the main product. researchgate.netnih.gov In contrast to the mutagenic potential observed with some other brominated bases, studies of translesion synthesis by human DNA polymerases have found no miscoding events in the case of this compound. researchgate.net This highlights a remarkable difference in reactivity and outcome based on both the specific purine base and its molecular context (free nucleoside vs. incorporated in dsDNA).

Molecular Interactions and Biological Mechanisms of 8 Bromoadenine

Interaction with Nucleic Acids

8-Bromoadenine, a halogenated derivative of the purine (B94841) base adenine (B156593), exhibits significant interactions with nucleic acids. Its unique structural and electronic properties, conferred by the bromine atom at the C8 position, allow it to be integrated into DNA and RNA, where it subsequently influences their structure, function, and susceptibility to damage.

Incorporation into DNA and RNA Molecules

This compound can be incorporated into DNA and RNA strands, typically as its nucleoside (8-bromoadenosine) or deoxynucleoside (8-bromo-2'-deoxyadenosine) form during synthesis. ontosight.aibiosyn.com This incorporation allows researchers to create modified oligonucleotides for various experimental purposes. biosyn.com For instance, the site-specific placement of this compound has been used in structural studies of unique DNA architectures, such as G-quadruplexes. researchgate.netnih.gov The ability of this compound to be integrated into nucleic acid sequences is fundamental to its role as a biological tool and as a potential therapeutic agent. ontosight.ainih.gov Studies have utilized DNA origami structures where standard adenosine (B11128) nucleosides are replaced by 8-bromoadenosine (B559644) to investigate its effects on DNA damage. acs.org

**3.1.2. Structural and Functional Consequences of Bromine Substitution

The substitution of a hydrogen atom with a bulky bromine atom at the 8-position of the adenine ring has profound effects on the molecule's stereochemistry and its interactions within the nucleic acid structure.

The presence of this compound within a DNA strand can interfere with key cellular processes. ontosight.ai It is recognized as a DNA radiosensitizer that can inhibit the repair of DNA single-strand breaks. medchemexpress.com In experiments with HeLa cells, the presence of this compound led to the synthesis of lower-quality DNA following gamma irradiation, pointing to an interference with DNA repair or replication processes. medchemexpress.com While some modified bases are highly mutagenic, studies on primer extension reactions using templates containing 8-bromo-2'-deoxyadenosine (B120125) showed that DNA polymerases predominantly incorporated the correct complementary base (thymine). jst.go.jp This is in contrast to the related compound, 8-bromoguanine (B1384121) (8BrG), which is known to cause G-to-T, G-to-C, and other mutations. semanticscholar.orgnih.gov The repair of 8BrG mispairs has been shown to involve several DNA glycosylases, such as MUTYH, SMUG1, and TDG, which excise the incorrect base opposite the lesion. semanticscholar.orgnih.gov

A primary consequence of the bromine substitution at the C8 position is a strong preference for the syn conformation around the N-glycosidic bond, which connects the purine base to the sugar moiety. csic.esmdpi.com In the typical B-form of DNA, purines are in the anti conformation. The bulky bromine atom creates a steric clash with the sugar-phosphate backbone, making the anti conformation unfavorable and forcing the base to rotate into the syn position. rsc.orgresearchgate.net

Z-DNA Formation : The syn conformation is a hallmark of the left-handed Z-DNA helix. Consequently, the incorporation of 8-bromopurines like this compound can promote the transition from the canonical right-handed B-DNA to Z-DNA under physiological conditions. mdpi.comrsc.org

Quadruplex Stabilization : In G-quadruplex structures, the syn conformation is often required for guanine (B1146940) residues. The incorporation of this compound can also force the adenosine into a syn conformation, which can help stabilize these complex, non-canonical DNA structures. researchgate.net

Double Helix Structure : Theoretical energy calculations have been used to model the structure of poly(8-bromoadenylic acid), or poly(8BrA). These studies concluded that it forms a stable double helix composed of two parallel strands, with all bases in the syn conformation. nih.gov

| Consequence of Bromine Substitution | Structural Detail | Affected Nucleic Acid Structure | Reference |

|---|---|---|---|

| Glycosidic Bond Conformation | Favors syn conformation due to steric hindrance from the bromine atom. | DNA, RNA, G-Quadruplexes | csic.esmdpi.comresearchgate.net |

| Helix Type Transition | Promotes the transition from right-handed B-DNA to left-handed Z-DNA. | DNA Double Helix | mdpi.comrsc.org |

| Stabilization of Non-Canonical Structures | The induced syn conformation helps to stabilize G-quadruplex arrangements. | G-Quadruplex DNA | researchgate.net |

| Polymer Structure | Poly(8BrA) forms a parallel double helix with all bases in the syn conformation. | RNA Homopolymer | nih.gov |

The conformational shift induced by the C8 bromine atom directly influences the hydrogen-bonding patterns of the adenine base. By rotating into the syn position, the N7 atom of the purine ring becomes available for hydrogen bonding on the edge of the base pair, which is characteristic of Hoogsteen base pairing. acs.org In contrast, standard Watson-Crick base pairing utilizes the N1 atom and the exocyclic amino group at C6.

The type of base pairing that this compound engages in can depend on its environment and pairing partner.

In a study involving 9-ethyl-8-bromoadenine and a uracil (B121893) derivative, the Watson-Crick base pair was found to be dominant. nih.gov

Computational models also predicted that Watson-Crick configurations are more stable than Hoogsteen-type configurations for pairs of this compound and 5-bromouracil. capes.gov.brpnas.org

However, the potential for Hoogsteen pairing is a key feature of 8-substituted purines. acs.org This alternative pairing geometry is crucial for the formation of various DNA structures, including triplexes and quadruplexes, and in DNA-protein interactions. acs.org

In the crystalline state, a triply acetylated derivative of 8-bromoadenosine was observed forming base triplets that utilized both Watson-Crick and Hoogsteen hydrogen bonding sites simultaneously. tandfonline.com

Mechanisms of DNA Damage and Radiosensitization

This compound is a potent radiosensitizer, meaning it enhances the damaging effects of radiation on cells. medchemexpress.com Its mechanism of action is primarily linked to its high reactivity with low-energy electrons (LEEs), which are abundantly produced when high-energy radiation interacts with biological tissue. rsc.orguibk.ac.atacs.org

The process, known as dissociative electron attachment (DEA), unfolds as follows:

Electron Capture : this compound has a high electron affinity and can efficiently capture a low-energy electron to form a transient negative ion (TNI). rsc.orguibk.ac.at This capture is a resonant process, occurring most efficiently at specific electron energies. uibk.ac.at

Dissociation : The resulting TNI is unstable and rapidly decays. uibk.ac.at A primary decay pathway is the cleavage of the weak carbon-bromine (C-Br) bond, leading to the formation of a bromide anion (Br-) and a highly reactive adeninyl radical. rsc.orgresearchgate.netacs.org

DNA Damage : If the this compound is incorporated into a DNA strand, the resulting purine radical can lead to further reactions that cause strand breaks. biosynth.comacs.org

This mechanism allows for significant DNA damage to occur at energies below the ionization threshold, amplifying the effects of radiotherapy. rsc.org Studies using DNA origami have quantified this effect, showing that the incorporation of this compound increases electron-induced DNA strand breaks by a factor of approximately 1.9. acs.org The result is an enhancement in both single-strand and double-strand breaks upon irradiation. acs.orgresearchgate.net

| Study Type | Key Finding | Implication | Reference |

|---|---|---|---|

| Low-Energy Electron Irradiation | This compound interacts strongly with low-energy electrons via dissociative electron attachment (DEA). | Provides a mechanism for DNA damage below the ionization threshold. | rsc.orguibk.ac.at |

| Oligonucleotide Film Analysis | Incorporation of 8-BrA increases electron-induced DNA damage by a factor of ~3.2 compared to non-brominated purines. | Demonstrates the superior radiosensitizing potential of brominated purines. | nih.gov |

| DNA Origami Nanostructures | Strand break enhancement factor of 1.9 ± 0.6 observed upon this compound incorporation. | Quantifies the increase in DNA damage in a complex DNA structure. | acs.org |

| Cell Culture (HeLa) | Inhibits repair of DNA single-strand breaks after γ-irradiation. | Shows that this compound impacts cellular repair pathways in addition to direct damage enhancement. | medchemexpress.com |

Interaction with Low-Energy Electrons (LEEs)

This compound (8-BrA) is recognized as a potential radiosensitizer for cancer therapy due to its significant interaction with low-energy electrons (LEEs). acs.orgnih.govkobv.deuibk.ac.at LEEs are generated in large quantities when high-energy radiation interacts with biological tissue and are a primary driver of cellular damage. uibk.ac.at The interaction of 8-BrA with these electrons is a key aspect of its potential therapeutic effect.

A primary mechanism of interaction between 8-BrA and LEEs is Dissociative Electron Attachment (DEA). uibk.ac.atrsc.org In this process, an electron is captured by the molecule, forming a transient negative ion (TNI). uibk.ac.at This TNI is typically unstable and can dissociate, leading to the breaking of chemical bonds. uibk.ac.at

For 8-BrA, DEA is particularly efficient, even at electron energies near 0 eV. rsc.org The most prominent fragmentation pathway observed is the cleavage of the carbon-bromine (C-Br) bond. rsc.orgresearchgate.net This process is highly efficient and has been observed in both gas-phase studies and when 8-BrA is adsorbed on nanoparticles. researchgate.netrsc.org The high electron affinity of brominated nucleobases and the relative weakness of the C-Br bond facilitate this cleavage upon electron attachment. rsc.org This dehalogenation is a critical step in the radiosensitizing action of 8-BrA. rsc.org

Upon interaction with LEEs, particularly at energies below 3 eV, 8-BrA can form a remarkably stable parent anion (8-BrA⁻) in the gas phase. acs.orgnih.govkobv.deuibk.ac.at This is an unusual phenomenon, as the TNI of many molecules is extremely short-lived. uibk.ac.at The stability of the 8-BrA⁻ anion is attributed to an exotic bond between the bromine atom and the C8 atom, with a calculated bond length of 2.6 Å. acs.orgnih.govkobv.deuibk.ac.at In this state, the majority of the negative charge is located on the bromine atom, while the spin is primarily on the C8 atom. acs.orgnih.govkobv.deuibk.ac.at

In addition to the stable parent anion, DEA of 8-BrA leads to the formation of specific fragmentation products. The primary fragments are the bromide anion (Br⁻) and the dehydrogenated adenine anion ([A-H]⁻). uibk.ac.at Studies have shown that the formation of Br⁻ and the (M-Br)⁻ anion (where M is the parent molecule) occurs in a ratio of approximately 6 to 1. rsc.org The formation of these fragments occurs at distinct resonance energies below 2 eV. uibk.ac.at

Below is a table summarizing the fragment anions observed in DEA to 8-BrA at electron energies below 3 eV.

| Mass (Da) | Proposed Fragment |

| 79/81 | Br⁻ |

| 134 | [A-H]⁻ |

| 133 | [A-2H]⁻ or [M-H-Br]⁻ |

Data sourced from Schürmann et al. (2017) uibk.ac.at

When incorporated into DNA, 8-BrA has been shown to enhance the induction of DNA strand breaks by LEEs. acs.org The cleavage of the C-Br bond following electron attachment creates a reactive radical within the DNA strand, which can subsequently lead to a strand break. rsc.org

Plasmon-Induced Dissociative Electron Transfer

The dissociation of 8-BrA can also be induced by a process known as plasmon-induced dissociative electron transfer. rsc.orgchemrxiv.org This occurs when 8-BrA is in the vicinity of noble metal nanoparticles, such as gold (Au) or silver (Ag), that are illuminated by light. rsc.org The excitation of localized surface plasmons in the nanoparticles generates "hot" electrons. rsc.org

These energetic electrons can be transferred to an adsorbed 8-BrA molecule, leading to the cleavage of the C-Br bond and the transformation of 8-BrA into adenine. rsc.orgrsc.org This reaction can be monitored in real-time using Surface-Enhanced Raman Scattering (SERS). rsc.org The process is efficient, occurring on the timescale of seconds to milliseconds. rsc.org This hot-electron transfer is essentially a form of DEA, driven by electrons generated through a plasmonic mechanism. chemrxiv.orgacs.org

Role in Enhancing DNA Damage in Cancer Radiation Therapy

The efficient interaction of 8-BrA with LEEs forms the basis of its potential as a radiosensitizer in cancer radiation therapy. acs.orgnih.govresearchgate.net The fundamental principle of radiation therapy is to use high-energy radiation to induce lethal damage in cancer cells, with DNA being a critical target. researchgate.net The secondary LEEs produced during this process are responsible for a significant portion of the DNA damage. uibk.ac.at

By incorporating 8-BrA into the DNA of cancer cells, the susceptibility of the DNA to damage by these LEEs is increased. rsc.org The cleavage of the C-Br bond upon electron attachment leads to single-strand breaks (SSBs), which can contribute to the formation of more severe double-strand breaks (DSBs) that are often lethal to the cell. rsc.orgresearchgate.net The understanding of these long-lived anionic states and their dissociation pathways is crucial for the rational design of new and more effective therapeutic agents for enhancing cancer radiation therapy. acs.orgnih.govkobv.deuibk.ac.at

Interaction with Proteins and Enzymes

The introduction of a bromine atom at the 8th position of the adenine ring significantly alters its interaction with proteins and enzymes. Studies on this compound nucleotides have shown that they can act as substrates or inhibitors for various enzymes, but their effectiveness is often different from that of their natural counterparts.

For instance, 8-BrATP and 8-BrADP are not recognized by the adenine nucleotide translocase system in the inner mitochondrial membrane, meaning they cannot be used as substrates for oxidative phosphorylation. nih.gov However, they can substitute for natural adenine nucleotides in reactions catalyzed by many phosphotransferases, although generally with much-reduced efficiency as phosphate (B84403) donors or acceptors. nih.gov

A key finding is that in nearly all cases studied, this compound nucleotides lose the ability of natural adenine nucleotides to act as allosteric effectors for enzymes like phosphofructokinase, isocitrate dehydrogenase, and glutamate (B1630785) dehydrogenase. nih.gov This suggests that the structural requirements for allosteric regulation are more stringent than those for catalytic activity. nih.gov This high specificity of mammalian systems involved in energy metabolism for natural adenine nucleotides is a critical factor. nih.gov The modification at the 8-position can thus be used as a tool to probe the mechanisms of NADP+-dependent enzymes and to develop new enzymatic assays. ontosight.ai

Modulation of Enzyme Activity

As Substrate or Inhibitor for NADP+-Dependent Enzymes

Nicotinamide 8-Bromo-Adenine Dinucleotide Phosphate (8-Br-NADP+), a synthetic analog of NADP+, demonstrates the ability to act as either a substrate or an inhibitor for a variety of NADP+-dependent enzymes. ontosight.ai The introduction of a bromine atom at the 8th position of the adenine ring alters its chemical and biological characteristics, influencing its interactions with enzymes and its role in redox reactions. ontosight.ai This modification makes 8-Br-NADP+ a valuable tool for investigating the mechanisms of enzymes that rely on NADP+. ontosight.ai For instance, it has been utilized in studies involving glucose-6-phosphate dehydrogenase (G6PD) and other enzymes within the pentose (B10789219) phosphate pathway. ontosight.ai

Effects on Binding Affinity and Catalytic Efficiency of Dehydrogenases and Reductases

The 8-bromo modification in 8-Br-NADP+ can significantly affect both the binding affinity and the catalytic efficiency of dehydrogenases and reductases. ontosight.ai These alterations provide critical insights into the substrate specificity and reaction mechanisms of these enzymes. ontosight.ai The binding modes of NADPH and nicotinamide-8-bromoadenine dinucleotide phosphate (Nbr8ADP), an analog of NADP+, have been studied in ovine 6-phosphogluconate dehydrogenase (6PGDH). iucr.orgnih.gov Such studies, often complemented by mutagenesis, kinetic and binding analyses, and computational modeling, help to refine the understanding of how these enzymes function. iucr.orgnih.gov

Interaction with Phosphotransferases

This compound nucleotides, specifically 8-BrATP and 8-BrADP, can substitute for the natural adenine nucleotides in reactions catalyzed by many phosphotransferases. nih.gov However, their effectiveness as phosphate donors and acceptors is generally much lower than that of their natural counterparts. nih.gov This suggests that while they can interact with the catalytic sites of these enzymes, the chemical modification impacts the efficiency of the phosphorylation process.

Allosteric Effects on Metabolic Enzymes

Influence on Phosphofructokinase, Isocitrate Dehydrogenase, Glutamate Dehydrogenase, and Fructose-1,6-bisphosphatase

This compound nucleotides have been examined for their role as allosteric effectors in reactions catalyzed by several key metabolic enzymes. nih.govresearchgate.net These include phosphofructokinase, isocitrate dehydrogenase, glutamate dehydrogenase, and fructose-1,6-bisphosphatase. nih.govresearchgate.net In nearly all cases studied, the this compound nucleotides did not retain the allosteric regulatory capabilities of the natural adenine nucleotides (ATP and ADP). nih.gov

Phosphofructokinase (PFK): PFK is a critical regulatory enzyme in glycolysis, allosterically inhibited by ATP and activated by AMP and ADP. virginia.eduproteopedia.orgjarvm.com

Isocitrate Dehydrogenase (IDH): NAD+-specific IDH is allosterically activated by AMP. nih.gov

Glutamate Dehydrogenase (GDH): GDH is a mitochondrial enzyme subject to complex allosteric regulation, being inhibited by GTP and ATP and activated by ADP and leucine. nih.govmdpi.comfrontiersin.orgunige.ch

Fructose-1,6-bisphosphatase (FBPase): FBPase is allosterically inhibited by AMP and fructose-2,6-bisphosphate. googleapis.comnih.gov

The inability of this compound nucleotides to act as allosteric effectors for these enzymes highlights the specific structural requirements for allosteric regulation. nih.gov

Specificity and Stringency of Allosteric Activity

The loss of allosteric function in this compound nucleotides indicates that the structural requirements for allosteric activity are more stringent than those for catalytic activity. nih.govresearchgate.net While these modified nucleotides can often still bind to the catalytic site and act as substrates (albeit with reduced efficiency), the subtle conformational changes required for allosteric regulation are disrupted by the bromine substitution. nih.gov This underscores the high degree of specificity in the allosteric binding sites of enzymes.

Interactive Data Table: Enzyme Interactions with this compound Analogs

| Enzyme | This compound Analog | Type of Interaction | Effect |

| NADP+-dependent enzymes | 8-Br-NADP+ | Substrate/Inhibitor | Modulates enzyme activity |

| Dehydrogenases | 8-Br-NADP+ | Substrate/Inhibitor | Affects binding affinity and catalytic efficiency |

| Reductases | 8-Br-NADP+ | Substrate/Inhibitor | Affects binding affinity and catalytic efficiency |

| Phosphotransferases | 8-BrATP, 8-BrADP | Substrate | Reduced capacity as phosphate donor/acceptor |

| Phosphofructokinase | This compound nucleotides | Allosteric Effector | Lost capability of natural nucleotides |

| Isocitrate Dehydrogenase | This compound nucleotides | Allosteric Effector | Lost capability of natural nucleotides |

| Glutamate Dehydrogenase | This compound nucleotides | Allosteric Effector | Lost capability of natural nucleotides |

| Fructose-1,6-bisphosphatase | This compound nucleotides | Allosteric Effector | Lost capability of natural nucleotides |

Interaction with Nucleotide-Binding Proteins

This compound nucleotides have been investigated as potential substrates and inhibitors for various nucleotide-binding proteins, particularly those involved in mitochondrial energy metabolism and phosphotransfer reactions. nih.gov Research indicates that while 8-bromo-substituted adenine nucleotides can often substitute for their natural counterparts, such as ATP and ADP, in the catalytic sites of many phosphotransferases, their efficacy is generally diminished. nih.gov

A key observation is the differential effect of the 8-bromo modification on catalytic versus allosteric functions. In nearly all studied cases, this compound nucleotides lose the ability to act as allosteric effectors, a function critical for the regulation of enzymes like phosphofructokinase, isocitrate dehydrogenase, and glutamate dehydrogenase. nih.gov This suggests that the structural requirements for allosteric binding and subsequent conformational changes in the protein are more stringent than those for substrate binding and turnover at the active site. nih.gov Specifically, 8-Br-ATP and 8-Br-ADP are not recognized by the adenine nucleotide translocase system in the inner mitochondrial membrane, and therefore cannot serve as substrates for oxidative phosphorylation. nih.gov This highlights the high specificity of mammalian systems involved in energy-transducing pathways for the natural adenine nucleotide structure. nih.gov The synthetic analog, Nicotinamide 8-Bromo-Adenine Dinucleotide Phosphate (8-Br-NADP), has been utilized as a probe to study the mechanisms of NADP+-dependent enzymes, such as glucose-6-phosphate dehydrogenase. ontosight.ai The bromine substitution alters its interaction with these enzymes, affecting binding affinity and catalytic rates, which provides insights into their substrate specificity. ontosight.ai

Coordination Chemistry with Metal Ions

The presence of the bromine atom at the C8 position and the nitrogen atoms in the purine ring make this compound and its derivatives interesting ligands in coordination chemistry, particularly with d10 metals. researchgate.netuci.eduntu.edu.tw

The reaction of this compound derivatives with zero-valent d10 metal complexes, such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and its platinum analogue ([Pt(PPh₃)₄]), typically proceeds via an oxidative addition of the C8–Br bond to the metal center. researchgate.netacs.orgacs.org This reaction results in the formation of a new metal-carbon bond at the C8 position of the adenine ring, yielding a square-planar Pd(II) or Pt(II) complex. researchgate.netunl.pt For instance, the reaction of 8-bromo-2′,3′,5′-tri-O-acetyladenosine with [Pt(PPh₃)₄] yields a Pt(II) center bonded to C8, with an unprotonated N7 nitrogen. unl.ptresearchgate.net Similarly, various 8-halogenotheophyllines and this compound itself undergo regioselective C8 metalation with [Pd(PPh₃)₄]. acs.org In some cases, the reaction regioselectivity can be influenced by the reaction conditions and the specific ligand. For example, the reaction of 8-halogenotheophyllines with certain iridium(I) complexes can proceed via oxidative addition of the N7–H bond instead of the C8–halogen bond. nih.govacs.orgacs.org

The oxidative addition reaction is a key step in the synthesis of various metalated adenosine complexes. Following the initial C8-metalation, the resulting complexes can undergo further reactions. researchgate.netresearchgate.net For example, the initially formed Pd(II) azolato complexes, which feature an unprotonated N7 ring nitrogen, can be protonated at the N7 or N9 nitrogen atom. acs.orgacs.org This protonation step leads to the formation of complexes bearing protic N-heterocyclic carbene (pNHC) ligands. researchgate.netacs.org The reaction of an this compound derivative with [Pt(PPh₃)₄] followed by treatment with a proton source like HBF₄·Et₂O can lead to dinuclear complexes where two adenine-derived NHC ligands bridge two Pt(II) ions. researchgate.net Deprotection of the sugar moieties on nucleoside derivatives can be achieved after metalation, yielding water-soluble organometallic nucleosides. researchgate.net

The table below summarizes representative examples of metalated adenosine complexes formed from this compound derivatives.

| Starting Material | Metal Precursor | Reaction Type | Resulting Complex Type | Ref |

| 8-bromo-2′,3′,5′-tri-O-acetyladenosine | [Pt(PPh₃)₄] | Oxidative Addition | C8-Palladated azolato complex | acs.org |

| 8-bromo-9-ethyl-1,N⁶-ethenoadenine | [M⁰(PPh₃)₄] (M=Pd, Pt) | Oxidative Addition / Protonation | C8-bound adenine derivative with protonated N7 | researchgate.net |

| This compound | [Pd(PPh₃)₄] / Pyridinium tetrafluoroborate | Oxidative Addition / Protonation | Pd(II) pNHC complex | acs.org |

| 8-bromo-2′,3′,5′-tri-O-acetyladenosine | [Pt(PPh₃)₄] | Oxidative Addition | Pt(II) complex with Pt-C8 bond and unprotonated N7 | researchgate.net |

The structures of these metalated complexes are typically elucidated using a combination of spectroscopic methods and single-crystal X-ray diffraction. researchgate.netnih.govacs.org

NMR Spectroscopy: ¹H, ¹³C, ³¹P, and ¹⁹⁵Pt NMR spectroscopy are crucial for characterizing these complexes in solution. unl.ptresearchgate.net In ¹H NMR, the metalation at C8 significantly affects the chemical shift of the ribose C'1-H proton. researchgate.net ³¹P{¹H} NMR is used to confirm the trans geometry of phosphine (B1218219) ligands and to study the cis-influence of the carbene versus the azolato ligand by observing changes in the ¹J(Pt,P) coupling constant. unl.ptresearchgate.net The formation of N-heterocyclic carbene ligands induces a notable decrease in this coupling constant. researchgate.net

X-ray Diffraction: This technique provides definitive proof of the molecular structure in the solid state. researchgate.netnih.govacs.org It has been used to confirm the C8-metalation, the coordination geometry around the metal center (typically square-planar for Pd(II) and Pt(II)), and the specific bonding modes, such as the µ-κC8:κN7 bridging fashion in dinuclear complexes. researchgate.netacs.org For instance, an X-ray diffraction study of an iridium(III) hydrido complex formed from this compound revealed a structure featuring one anionic 8-bromoadeninato and one neutral this compound ligand linked by an intramolecular hydrogen bond. nih.govacs.org

Cellular Uptake and Intracellular Fate

The transport of nucleobases across cellular membranes is a critical process for nucleotide synthesis via salvage pathways, and it is mediated by specific transmembrane transport proteins. tandfonline.comnih.gov Mammalian cells possess both equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs) that handle the uptake of nucleosides and, in some cases, nucleobases. nih.gov

However, modifications to the nucleobase structure can dramatically affect recognition by these transporters. Studies on the transport of 9-(2-phosphonomethoxyethyl)adenine (PMEA), an acyclic nucleotide analog, have shown that the transport process is highly specific. amanote.com Notably, substitution at the 8-position of the adenine ring, as in this compound, appears to completely abolish the molecule's interaction with the PMEA transport system. amanote.com This suggests that the C8 position is a critical determinant for transporter recognition and that this compound is likely not a substrate for this particular carrier protein. While the specific transporters for this compound have not been fully characterized, the existing evidence points towards a significant barrier to its entry into cells via established nucleobase or nucleotide analog transport systems.

Conversion to Nucleotides and Cyclic Nucleotides within Cells

While the direct cellular conversion of the free base this compound to its corresponding nucleotide and cyclic nucleotide forms is not extensively detailed in the provided research, studies on its nucleoside derivative, 8-bromoadenosine, offer significant insights. 8-bromoadenosine serves as a precursor for the synthesis of various 8-substituted nucleotides and cyclic nucleotides. nih.gov For instance, 8-Bromo-adenosine 5'-monophosphate (8-Br-AMP) can be prepared from 8-bromoadenosine. rsc.org This monophosphate can then be further utilized in the synthesis of other derivatives. rsc.org

Similarly, 8-bromoguanosine, a related purine derivative, and its 5'-monophosphate and cyclic 3',5'-monophosphate forms act as intermediates in the chemical synthesis of a range of 8-substituted seleno-nucleotides and their corresponding nucleosides and cyclic nucleotides. nih.gov The enzymatic properties of this compound nucleotides have been investigated, revealing that 8-Br-ATP and 8-Br-ADP can substitute for natural adenine nucleotides in many phosphotransferase-catalyzed reactions, albeit with generally reduced efficiency. nih.gov However, they are not recognized by the adenine nucleotide translocase system in the inner mitochondrial membrane. nih.gov This suggests that while enzymatic conversion pathways may exist, the specificity of certain cellular machinery can be a limiting factor. The formation of cyclic nucleotides is a crucial aspect of cellular signaling. frontiersin.org Although direct evidence for the conversion of this compound is sparse, the ability of its derivatives to be incorporated into these molecular classes highlights a potential pathway for its biological activity. nih.gov

Reactivity with Thiols under Physiological Conditions

Research has demonstrated that this compound and its nucleoside derivatives can react with thiols, such as cysteine, under physiological conditions. jst.go.jpnih.govbiosyn.com This reactivity suggests a potential mechanism for the formation of adducts with biological macromolecules like proteins. jst.go.jp

When 8-bromoadenosine is incubated with cysteine at a physiological pH of 7.2 and a temperature of 37°C, a primary product is formed, which has been identified as 8-S-L-cysteinyladenosine. jst.go.jpnih.gov This reaction involves the substitution of the bromine atom at the 8th position of the adenine ring with a cysteine molecule. jst.go.jpnih.gov Similar reactions have been observed with related compounds. For example, incubating 8-bromo-2'-deoxyadenosine and 8-bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) with cysteine also results in the formation of the corresponding cysteine adducts. jst.go.jpnih.gov The formation of 8-S-L-cysteinyladenosine from 8-bromoadenosine and cysteine occurs almost exclusively, with minimal formation of other byproducts. jst.go.jp The resulting cysteine adduct of adenosine has a half-life of approximately 15 hours at pH 7.2 and 37°C. jst.go.jpnih.gov

Reaction of 8-Bromo-adenosine Derivatives with Cysteine

| Reactant | Product | Half-life of Product (pH 7.2, 37°C) |

|---|---|---|

| 8-bromoadenosine | 8-S-L-cysteinyladenosine | 15 hours jst.go.jpnih.gov |

| 8-bromo-2'-deoxyadenosine | 8-S-L-cysteinyl-2'-deoxyadenosine | 19.0 hours jst.go.jp |

This table summarizes the formation of cysteine adducts from various this compound-containing nucleosides and nucleotides.

The kinetics of the reaction between 8-bromoadenosine and cysteine are significantly influenced by pH. jst.go.jpnih.gov The rate of formation of 8-S-L-cysteinyladenosine increases as the pH moves from mildly acidic to basic conditions. jst.go.jpnih.gov This indicates that a more alkaline environment facilitates the nucleophilic substitution of the bromine atom by the thiol group of cysteine. A similar pH-dependent acceleration of the reaction is observed in the formation of cysteine adducts with 8-bromoguanosine. nih.gov The stability of the resulting adducts can also be influenced by pH, as demonstrated by the half-life of the cysteine adduct of guanosine, which was determined at a pH of 7.4. nih.gov This pH-dependent reactivity is a critical factor in understanding the potential for these reactions to occur within different cellular compartments, which can have varying pH levels.

Applications of 8 Bromoadenine in Advanced Biological and Biomedical Research

Research in Molecular Biology and Biochemistry

Probing Nucleic Acid Structure and Function

When incorporated into a polynucleotide chain, 8-bromoadenine can dramatically alter the helical parameters. A notable example is poly(8-bromoadenylic acid) [poly(8BrA)], which is the only known polynucleotide to exist entirely in an all-syn conformation. nih.gov Unlike the typical right-handed, anti-parallel double helix of DNA, poly(8BrA) forms a double-stranded helix with two parallel strands. nih.gov This unique structure is stabilized by hydrogen bonds between N1 and H6 of the adenine (B156593) bases. nih.gov The ability of this compound to force a syn conformation and promote parallel-stranded structures makes it an invaluable probe for studying non-canonical nucleic acid structures and their potential biological roles.

| Property | Natural Adenine Polynucleotide (e.g., Poly(A)) | Poly(8-bromoadenylic acid) [poly(8BrA)] |

| Predominant Conformation | anti | syn |

| Strand Orientation | Anti-parallel | Parallel |

| Biological Significance | Standard component of DNA and RNA | Tool for studying non-B form DNA structures |

Investigating DNA Replication, Transcription, and Repair

This compound has been identified as a DNA radiosensitizer, a compound that makes cells more susceptible to the damaging effects of ionizing radiation. medchemexpress.com This property is primarily attributed to its ability to inhibit the repair of DNA single-strand breaks. medchemexpress.com When HeLa-M cells were treated with this compound after γ-irradiation, the repair of single-strand breaks was inhibited, and the DNA synthesized was of lower quality compared to untreated cells. medchemexpress.com

The mechanism of radiosensitization involves the generation of reactive species upon irradiation. The bromine atom in this compound can be released as a bromide anion, leading to the formation of a reactive guanyl radical. nih.gov This radical can then induce further damage, including the cleavage of the phosphodiester backbone, resulting in a single-strand break. nih.gov The study of this compound's effects on DNA repair pathways provides valuable insights into the mechanisms of DNA damage and repair, which are crucial for understanding and developing cancer therapies.

Studying Nucleic Acid-Protein Interactions

The interactions between nucleic acids and proteins are fundamental to virtually all cellular processes, including replication, transcription, and repair. fortislife.commdpi.com These interactions are highly specific and often depend on both the sequence and the three-dimensional structure of the nucleic acid. The ability of this compound to induce a syn conformation and alter the helical structure of DNA provides a unique tool to investigate the structural requirements for protein binding.

Use as a Tool for Developing New Enzymatic Assays

The structural and electronic modifications introduced by the bromine atom in this compound also affect its recognition by enzymes. While 8-bromo-ATP and 8-bromo-ADP can substitute for their natural counterparts in reactions catalyzed by many phosphotransferases, their efficiency as phosphate (B84403) donors and acceptors is generally much lower. nih.gov Furthermore, these modified nucleotides are not recognized by the adenine nucleotide translocase system in the inner mitochondrial membrane, meaning they cannot be used as substrates in oxidative phosphorylation. nih.gov

This differential recognition by various enzymes can be exploited to develop novel enzymatic assays. For instance, this compound nucleotides could be used to differentiate between different classes of phosphotransferases or to isolate the activity of a specific enzyme in a complex mixture. Moreover, the observation that this compound nucleotides often fail to act as allosteric effectors, unlike natural adenine nucleotides, suggests their use in dissecting the catalytic versus allosteric functions of enzymes. nih.gov This highlights the more stringent structural requirements for allosteric regulation compared to substrate binding and catalysis. nih.gov

Applications in DNA Nanotechnology

DNA origami, a technique that allows for the self-assembly of DNA into precise two- and three-dimensional nanostructures, has become a powerful platform for studying DNA damage at the single-molecule level. nih.govresearchgate.net By incorporating this compound into specific locations within a DNA origami structure, researchers can precisely investigate its radiosensitizing effects.

Studies using DNA origami nanoframes have shown that the incorporation of this compound consistently enhances the yield of both total DNA lesions and double-strand breaks upon irradiation with low-energy electrons. nih.govacs.org The enhancement factor for total lesions has been observed to be approximately 1.9 ± 0.6 for irradiations with electrons in the 0.5–9 eV range. acs.org Interestingly, irradiation of this compound-containing DNA with 16 MeV electrons not only increased strand breakage in the modified strand but also in a neighboring, unmodified control strand, suggesting the generation of diffusible secondary reactive products. researchgate.net These DNA origami-based studies are crucial for understanding the fundamental mechanisms of radiosensitization and for the rational design of more effective cancer therapies. researchgate.net

| Parameter | Unmodified DNA Strand | This compound Modified DNA Strand |

| Total Lesion Yield | Baseline | Enhanced |

| Double-Strand Break Yield | Baseline | Enhanced |

| Enhancement Factor (0.5-9 eV electrons) | N/A | 1.9 ± 0.6 |

| "Bystander" Effect | Not observed | Observed with high-energy electrons |

Single-Molecule Platforms for Reaction Monitoring

The advent of single-molecule spectroscopy has provided unprecedented insights into the dynamics of biological processes by allowing the observation of individual molecular events in real-time. nih.gov Techniques such as single-molecule fluorescence spectroscopy, including Förster resonance energy transfer (smFRET), are powerful tools for studying the conformational dynamics of molecular complexes and their biochemical reactions. nih.govspringernature.com While direct experimental evidence of this compound utilization in single-molecule reaction monitoring is not yet widespread in published literature, its unique properties suggest a potential role in such advanced platforms.

The interaction of this compound with low-energy electrons, a key aspect of its radiosensitizing effect, could be a reaction of interest for single-molecule studies. researchgate.net Platforms like DNA origami nanostructures have been used to study electron-induced strand breaks in oligonucleotides containing this compound, demonstrating the feasibility of probing its effects at the nanoscale. researchgate.net Single-molecule techniques could potentially be employed to directly observe the dynamics of electron attachment to this compound within a DNA strand and the subsequent cleavage of chemical bonds in real-time. This would provide a deeper understanding of the fundamental mechanisms of radiosensitization at the molecular level.

Pharmacological and Therapeutic Investigations

Potential as a Radiosensitizer in Cancer Therapy

This compound has been identified as a potential radiosensitizer, a compound that makes tumor cells more susceptible to radiation therapy. medchemexpress.com The efficacy of radiotherapy is often limited by the radioresistance of cancer cells; thus, radiosensitizers are sought to enhance the therapeutic effect on tumors while minimizing damage to surrounding healthy tissue. nih.gov The radiosensitizing properties of this compound are linked to its interaction with low-energy electrons (LEEs), which are abundantly produced during ionizing radiation. researchgate.net

Studies have shown that the replacement of standard nucleobases with brominated analogs like this compound enhances DNA radiosensitivity. researchgate.net When incorporated into DNA, this compound significantly increases the extent of DNA damage induced by LEEs compared to non-brominated DNA. researchgate.net This enhancement is a critical factor in its potential application in cancer therapy.

Mechanisms of Enhancing DNA Damage in Tumor Cells

The primary mechanism by which this compound enhances DNA damage is through its efficient capture of low-energy electrons (LEEs), leading to dissociative electron attachment (DEA). researchgate.netmdpi.com LEEs, with energies typically below 20 eV, can induce significant damage to DNA, including single and double-strand breaks. mdpi.comutah.edu

Upon attachment of a low-energy electron, this compound can form a transient negative ion. This unstable species can then dissociate, leading to the cleavage of the C-Br bond and the release of a bromide anion. nih.gov This process is highly exergonic and can occur without a significant energy barrier. nih.gov The resulting adenine radical can then undergo further reactions, leading to strand breaks. nih.gov

Theoretical studies have elucidated the subsequent steps, suggesting that a hydrogen atom can be transferred from the deoxyribose sugar moiety to the C8 position of the adenine radical. nih.gov This is followed by the cleavage of the phosphodiester bond, resulting in a single-strand break (SSB) in the DNA backbone. nih.govnih.gov The incorporation of this compound into DNA has been shown to increase the yield of both total lesions and double-strand breaks upon irradiation. acs.orgnih.gov

| Finding | Experimental/Theoretical Approach | Key Outcome | Reference |

|---|---|---|---|

| Increased Strand Breaks | Irradiation of DNA origami nanoframes with incorporated 8-bromoadenosine (B559644) | Consistently showed enhancement in total lesions and double-strand breaks compared to non-sensitized DNA. | acs.orgnih.gov |

| Dissociative Electron Attachment | Crossed electron-molecular beam setup with gas-phase this compound | Main fragmentation pathway is the cleavage of the C-Br bond upon low-energy electron attachment. | researchgate.net |

| Mechanism of Strand Break | Quantum chemical calculations on 8-bromo-2'-deoxyadenosine (B120125) 3',5'-diphosphate | Electron attachment leads to bromide release, followed by hydrogen transfer and phosphodiester bond cleavage. | nih.gov |

| Enhanced Damage in Oligonucleotides | Irradiation of thin films of brominated oligonucleotide trimers with 10 eV electrons | The number of damaged brominated trimers was significantly higher than non-brominated ones. | researchgate.net |

Impact on Treatment Protocols in Radio-Chemotherapy

A deeper understanding of the fundamental mechanisms of radiosensitization by compounds like this compound can inform the development of more effective radio-chemotherapy protocols. By elucidating the specific interactions between low-energy electrons and sensitizer-modified DNA, it may be possible to optimize the timing and delivery of both radiation and chemotherapeutic agents.

The radiosensitizing effect of this compound is dependent on its incorporation into the DNA of tumor cells. Therefore, treatment protocols would need to be designed to maximize this incorporation prior to radiation exposure. While specific clinical protocols involving this compound are not yet established, the principles derived from research on similar halogenated nucleobases suggest that continuous infusion or timed administration of the sensitizer (B1316253) could be crucial.

Furthermore, the finding that the local environment and neighboring bases can influence the efficiency of radiosensitization suggests that a more personalized approach to radiotherapy could be beneficial. nih.gov Future treatment protocols might involve analyzing the specific genetic makeup of a tumor to determine its susceptibility to sensitization by this compound or other similar agents.

Modulation of Cellular Signaling Pathways

8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) is a brominated derivative of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger involved in numerous cellular processes. wikipedia.org 8-Br-cAMP is a valuable tool in research because it is cell-permeable and more resistant to degradation by phosphodiesterases than cAMP, leading to a more sustained effect. wikipedia.org

A primary mechanism of action for 8-Br-cAMP is the activation of cAMP-dependent protein kinase A (PKA). targetmol.comselleckchem.comcaymanchem.com PKA is a key enzyme that phosphorylates a multitude of substrate proteins, thereby regulating their activity and influencing a wide range of cellular functions, including gene expression, cell growth, differentiation, and apoptosis. spandidos-publications.com

Studies have demonstrated that 8-Br-cAMP can modulate various signaling pathways through its interaction with PKA and other potential targets. For instance, it has been shown to:

Induce cell differentiation: In various cell types, including human induced pluripotent stem cells and esophageal cancer cells, 8-Br-cAMP has been shown to promote differentiation. nih.gov

Inhibit cell proliferation: 8-Br-cAMP can inhibit the growth of certain cancer cells, such as HL-60 leukemia cells. caymanchem.com

Induce apoptosis: In some contexts, 8-Br-cAMP can trigger programmed cell death.

Regulate gene expression: By activating PKA, 8-Br-cAMP can lead to the phosphorylation of transcription factors like the cAMP response-element binding-protein (CREB), which in turn modulates the transcription of target genes. spandidos-publications.com

Influence angiogenesis and osteoblastic differentiation: Treatment with 8-Br-cAMP has been found to induce the production of vascular endothelial growth factor (VEGF) and promote osteoblastic differentiation in vitro. nih.gov

| Effect | Cell Type/Model System | Key Finding | Reference |

|---|---|---|---|

| PKA Activation | General | Activates cAMP-dependent protein kinase with a Ka value of 0.05 μM. | selleckchem.comcaymanchem.com |

| Induction of Pluripotency | Human fibroblast cells | Enhances the efficiency of reprogramming into induced pluripotent stem cells. | stemcell.comstemcell.com |

| Inhibition of Proliferation | HL-60 leukemia cells | Inhibits cell proliferation with an IC50 of 18 µM after six days. | caymanchem.com |

| Promotion of Differentiation | Human iPS cells | Promotes differentiation into intestinal epithelial cells. | nih.gov |

| Induction of VEGF Production | MC3T3-E1 osteoblast-like cells | Increases the production and secretion of vascular endothelial growth factor (VEGF). | nih.gov |

Activation of Protein Kinase A (PKA) and Protein Kinase C (PKC) Pathways

Derivatives of this compound, particularly 8-bromo-cyclic adenosine monophosphate (8-bromo-cAMP), are instrumental in laboratory settings for activating the Protein Kinase A (PKA) signaling pathway. The elevation of intracellular 8-bromo-cAMP can trigger the activation of certain steroid receptors and augment the ligand-dependent activation of most receptors. nih.gov The PKA and Protein Kinase C (PKC) signaling pathways can interact to regulate gene transcription. nih.gov

In studies involving COS-1 cells, incubation with 8-bromo-cAMP led to an increased phosphorylation of the steroid receptor coactivator 1 (SRC-1). nih.gov Interestingly, PKA did not directly phosphorylate SRC-1 in vitro. Instead, the activation of PKA by 8-bromo-cAMP appeared to indirectly induce the activity of another kinase, the mitogen-activated protein kinase (MAPK), which in turn directly phosphorylates SRC-1. nih.gov This suggests an indirect pathway for SRC-1 phosphorylation. Depending on the cell or tissue type, the activation of PKA by increased intracellular cAMP can lead to either the activation or inhibition of the MAPK pathway. nih.gov

The PKC family of serine/threonine protein kinases is involved in regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. mdpi.com These enzymes are typically activated by signals that increase the concentration of diacylglycerol (DAG) or calcium ions (Ca2+). youtube.com The interaction between the PKA and PKC pathways is crucial for the regulation of specific gene promoters. For instance, in PC12 cells, simultaneous stimulation of both pathways can synergistically activate the phenylethanolamine N-methyltransferase (PNMT) promoter. nih.gov This synergistic effect suggests that in some contexts, PKC stimulation is dependent on the prior induction of the PKA pathway. nih.gov

Regulation of Gene Expression (e.g., Steroid Hydroxylases, CaV3.2 Ca2+ Channels)

This compound derivatives, specifically 8-bromo-cAMP, are widely used to investigate the regulation of gene expression through cAMP-dependent pathways. Cyclic AMP (cAMP) is a critical second messenger that influences the expression of genes such as those for steroid hydroxylases. nih.gov

A significant area of research involves the modulation of ion channels, such as the CaV3.2 T-type calcium channels. These channels are crucial for physiological activities like hormone secretion and neuronal excitability. nih.gov Research has demonstrated that PKA can modulate CaV3.2 T-type channels. In studies using Xenopus oocytes, the application of 8-bromo-cAMP, a membrane-permeable cAMP analog, was shown to increase CaV3.2 channel activity. nih.gov This stimulation was inhibited by a PKA inhibitor, confirming the role of the PKA pathway in this regulatory process. The specific region of the channel required for this PKA-mediated augmentation was identified as the II-III loop. nih.gov The CaV3.2 isoform is expressed in primary sensory neurons and is implicated in pain processing. plos.org Upregulation of CaV3.2 protein expression in these neurons is considered important in the development of inflammatory pain. plos.org

| Target Gene/Protein | Effect of 8-Bromo-cAMP | Mediating Pathway | Experimental System | Reference |

| Steroid Hydroxylases | Regulation of Gene Expression | cAMP-dependent pathway | General | nih.gov |

| CaV3.2 T-type Ca2+ Channels | Increased Channel Activity | Protein Kinase A (PKA) | Xenopus oocytes | nih.gov |

Development of Novel Drug Targets and Therapeutics

Adenine Derivatives as Ligands for Adenine Receptors

This compound serves as a valuable scaffold in the development of new ligands for adenosine receptors, which are a class of G protein-coupled receptors. nih.govwikipedia.org The presence of a bromine atom at the 8-position of the adenine core has been shown to generally promote interaction with adenosine receptors, particularly the A(2A) subtype. nih.gov

In the pursuit of selective adenosine receptor antagonists, researchers have synthesized and characterized series of 8-bromo-9-alkyl adenines. nih.gov These studies are significant due to the involvement of adenosine in many central nervous system dysfunctions. The findings from these investigations indicate that adenine derivatives can be an effective starting point for creating selective antagonists for the adenosine A(2B) receptor. nih.gov Furthermore, this compound has been utilized as a starting material in the synthesis of various substituted adenine derivatives to explore their structure-activity relationships as ligands for the adenine receptor. researchgate.net

| Derivative Class | Target Receptor | Key Finding | Reference |

| 8-Bromo-9-alkyl adenines | Adenosine A(2A) and A(2B) Receptors | The 8-bromo substitution generally enhances interaction with adenosine receptors. | nih.gov |

| Substituted Adenine Derivatives | Adenine Receptor | This compound is a useful precursor for synthesizing novel ligands. | researchgate.net |

Cytotoxic Antitumor Agents

This compound has been identified as a DNA radiosensitizer, a type of agent that makes tumor cells more susceptible to radiation therapy. medchemexpress.com Its mechanism of action involves the inhibition of DNA single-strand break repair in cells. medchemexpress.com

In studies using HeLa-M cell monolayer cultures, this compound was shown to inhibit the repair of DNA single-strand breaks. medchemexpress.com Following gamma irradiation, the quality of DNA synthesized by cells treated with this compound was lower than that of DNA from untreated cells. medchemexpress.com This ability to interfere with DNA repair processes is a key characteristic of its potential as a cytotoxic agent in cancer therapy. By preventing cancer cells from repairing the DNA damage induced by radiation, this compound can enhance the efficacy of the treatment.

| Compound | Mechanism of Action | Effect | Cell Line | Reference |

| This compound | DNA Radiosensitizer | Inhibits DNA single-strand break repair | HeLa-M cells | medchemexpress.com |

Advanced Characterization and Computational Methodologies

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are fundamental in identifying the structure of 8-bromoadenine and tracking its transformations.

UV-Vis absorption spectroscopy serves as a valuable tool for monitoring the dissociation of this compound. researchgate.net In studies involving electron attachment, the dissociation of the molecule can be tracked by observing changes in its UV-Vis absorption spectrum. For instance, when this compound is irradiated in the presence of gold nanoparticles, its dissociation can be followed by monitoring the absorption band corresponding to the π-π* transition at 271 nm. researchgate.net A decrease in the intensity of this band over time or with increasing radiation dose indicates the progressive breakdown of the this compound molecule. researchgate.net This technique is particularly useful in experiments where "hot electrons" are generated by laser-illuminated nanoparticles, allowing for real-time tracking of the electron-induced dissociation. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural assignment of molecules like this compound and its derivatives. byjus.com By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, researchers can precisely determine the arrangement of atoms within the molecule. vanderbilt.edumsu.edu This is crucial for confirming the identity of synthesized this compound and for characterizing its reaction products. uio.no For example, in studies involving the synthesis of this compound derivatives, NMR is used to verify the successful incorporation of substituents at specific positions on the purine (B94841) ring. uio.no The unique magnetic environment of each nucleus provides a distinct signature, allowing for the unambiguous elucidation of molecular structure. byjus.comvanderbilt.edu

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique used to identify molecular fragments and monitor reaction kinetics at the nanoscale. mdpi.com In the context of this compound, SERS has been instrumental in studying its plasmon-induced dehalogenation on the surfaces of silver (Ag) and gold (Au) nanoparticles. acs.orgresearchgate.net The technique allows for real-time monitoring of the cleavage of the C-Br bond. acs.orgresearchgate.net

The SERS spectrum of this compound exhibits characteristic peaks, including a prominent ring breathing mode. acs.org Upon dissociation, the intensity of the peak corresponding to the C-Br bond decreases, while new peaks corresponding to the debrominated product, adenine (B156593), appear. acs.orgresearchgate.net For example, a peak at 693 cm⁻¹ is characteristic of a ring breathing mode in this compound, and its decrease, along with the concomitant rise of a peak at 670 cm⁻¹, signals the formation of adenine. acs.org This allows for the direct observation of the reaction progress and the identification of the primary dissociation products. researchgate.netacs.org The high sensitivity of SERS also enables the study of reaction kinetics, providing insights into the mechanisms of plasmon-driven reactions. acs.orgau.dk

Mass Spectrometry for Molecular Identification and Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the precise identification of molecules and the elucidation of complex reaction pathways.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI/MS/MS) is a highly sensitive and selective method for separating, identifying, and quantifying compounds in complex mixtures. nih.govddtjournal.commdpi.com This technique is particularly valuable for characterizing the products formed from the reactions of this compound. researchgate.net In a typical LC/ESI/MS/MS workflow, the sample is first separated by liquid chromatography, and the eluting compounds are then ionized by electrospray ionization. ddtjournal.comnih.gov The resulting ions are analyzed by tandem mass spectrometry, which involves multiple stages of mass analysis to determine the precise mass of the parent ion and its fragmentation patterns. nih.govphcog.com This detailed information allows for the unambiguous identification of reaction products and provides insights into the underlying reaction mechanisms. mdpi.comnih.gov

Pulse Radiolysis for Reaction Kinetics and Transient Species Detection

Pulse radiolysis is a powerful technique for studying fast chemical reactions initiated by ionizing radiation. It allows for the direct observation of short-lived transient species, such as radicals and excited states, on timescales from picoseconds to microseconds. This method has been crucial in understanding the reaction kinetics and mechanisms of this compound with hydrated electrons (eₐₒ⁻). acs.org

Upon one-electron reduction, this compound undergoes a rapid cleavage of the C-Br bond to form a C8 radical. researchgate.netnih.gov Pulse radiolysis experiments have revealed that this process is followed by a fast radical translocation to the sugar moiety in related nucleosides. researchgate.netnih.gov The technique allows for the measurement of rate constants for these reactions. For instance, the rate constant for the reaction of hydrated electrons with 8-bromo-2-aminoadenosine was determined to be 1.8 × 10¹⁰ M⁻¹ s⁻¹. acs.org By monitoring the transient absorption spectra at different time intervals after the radiation pulse, the formation and decay of various intermediate species can be tracked, providing detailed kinetic information about the reaction pathway. acs.orgaip.orgaip.org

Computational Chemistry and Modeling

Computational chemistry and molecular modeling have become indispensable tools for elucidating the complex behaviors of molecules like this compound at the atomic level. These methodologies provide insights into electronic structure, reaction mechanisms, and dynamics that are often difficult to access through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics